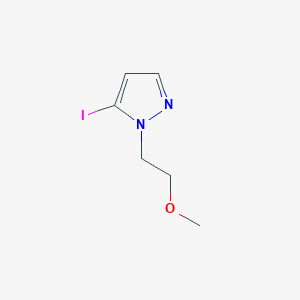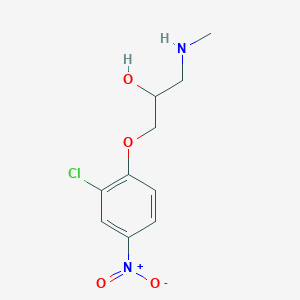
Fmoc-5,6-Difluoro-DL-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-5,6-Difluoro-DL-tryptophan: is a synthetic derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and two fluorine atoms at the 5 and 6 positions of the indole ring. This modification enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-5,6-Difluoro-DL-tryptophan typically involves the following steps:
Protection of the Amino Group: The amino group of tryptophan is protected using the Fmoc group. This is achieved by reacting tryptophan with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Fluorination: The indole ring of the protected tryptophan is then fluorinated at the 5 and 6 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-5,6-Difluoro-DL-tryptophan can undergo oxidation reactions, particularly at the indole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can also undergo reduction reactions, often targeting the fluorinated positions. Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions can occur at the fluorinated positions, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced derivatives with hydrogen replacing fluorine.
Substitution: Substituted derivatives with various functional groups replacing fluorine.
Scientific Research Applications
Chemistry: Fmoc-5,6-Difluoro-DL-tryptophan is used in peptide synthesis as a building block. The Fmoc group provides protection during the synthesis process, allowing for the creation of complex peptides with high precision .
Biology: In biological research, the compound is used to study protein interactions and functions. The fluorinated indole ring can serve as a probe in fluorescence spectroscopy, providing insights into protein structure and dynamics .
Medicine: Its unique structure allows for the design of novel therapeutic agents targeting specific proteins or pathways .
Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of Fmoc-5,6-Difluoro-DL-tryptophan involves its interaction with specific molecular targets. The fluorinated indole ring can interact with proteins, altering their structure and function. This interaction can affect various cellular pathways, leading to changes in cellular behavior .
Comparison with Similar Compounds
Fmoc-5-fluoro-DL-tryptophan: Similar to Fmoc-5,6-Difluoro-DL-tryptophan but with only one fluorine atom at the 5 position.
Fmoc-6-fluoro-DL-tryptophan: Similar but with a fluorine atom at the 6 position.
Uniqueness: this compound is unique due to the presence of two fluorine atoms at the 5 and 6 positions. This dual fluorination enhances its stability and reactivity compared to its mono-fluorinated counterparts .
Properties
Molecular Formula |
C26H20F2N2O4 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
3-(5,6-difluoro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H20F2N2O4/c27-21-10-19-14(12-29-23(19)11-22(21)28)9-24(25(31)32)30-26(33)34-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-8,10-12,20,24,29H,9,13H2,(H,30,33)(H,31,32) |
InChI Key |
IIHGKCCBJHRUBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC(=C(C=C54)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


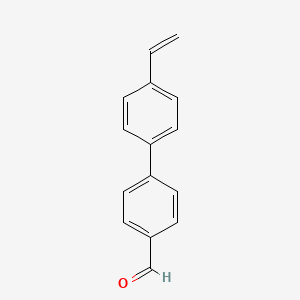

![rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate](/img/structure/B13631837.png)
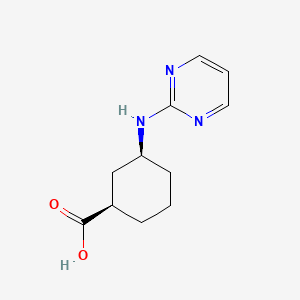
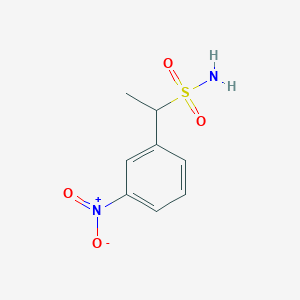
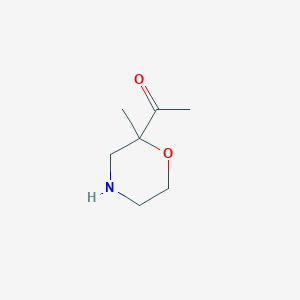
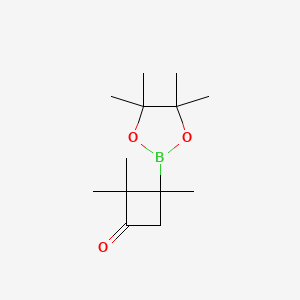
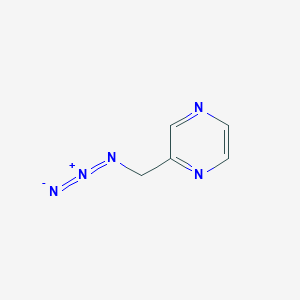
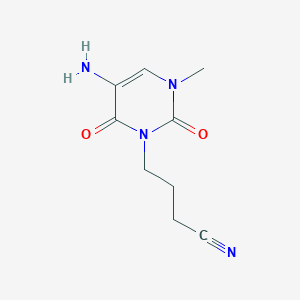
![(1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13631884.png)

![4,4,5,5-tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane](/img/structure/B13631895.png)
